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Compound of Interest

Compound Name: 4-Fluoro-1H-indazol-6-amine

Cat. No.: B1291816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and available data for 4-Fluoro-1H-indazol-6-amine, a fluorinated indazole derivative of

interest in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers
4-Fluoro-1H-indazol-6-amine is a heterocyclic aromatic compound featuring a bicyclic

indazole core. This core structure, composed of a fused benzene and pyrazole ring, is a

recognized pharmacophore found in numerous biologically active molecules.[1][2][3][4][5] The

key structural features include a fluorine atom substituted at the 4-position and an amine group

at the 6-position.

The standard molecular identifiers for 4-Fluoro-1H-indazol-6-amine are summarized in the

table below.

Identifier Value

CAS Number 885520-07-0[6]

Molecular Formula C₇H₆FN₃[6]

Molecular Weight 151.14 g/mol [6]

Canonical SMILES NC1=CC(F)=C2C=NNC2=C1[6]
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A logical diagram of the key molecular identifiers is presented below.

Molecular Identifiers
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Key Molecular Identifiers for 4-Fluoro-1H-indazol-6-amine
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Physicochemical Properties
While experimental data on the physicochemical properties of 4-Fluoro-1H-indazol-6-amine
are limited in publicly accessible literature, computational predictions provide valuable insights.

Property Predicted Value

Topological Polar Surface Area (TPSA) 54.7 Å²[6]

LogP 1.2842[6]

Hydrogen Bond Acceptors 2[6]

Hydrogen Bond Donors 2[6]

Rotatable Bonds 0[6]

Synthesis
A specific, detailed experimental protocol for the synthesis of 4-Fluoro-1H-indazol-6-amine is

not readily available in the surveyed literature. However, the synthesis of structurally related

indazole derivatives often involves multi-step reaction sequences. Common strategies for

constructing the indazole ring system include:

Cyclization of substituted hydrazines with ortho-halobenzonitriles or ortho-

halobenzaldehydes.[7]

Intramolecular cyclization of N-arylhydrazones.

Diazotization of ortho-toluidines followed by cyclization.

The synthesis of fluorinated and aminated indazoles can present unique challenges, including

regioselectivity and the management of functional group compatibility.[8] The amino group at

the C-6 position offers a versatile handle for further functionalization through reactions such as

acylation, amidation, alkylation, and reductive amination, allowing for the creation of diverse

chemical libraries for drug discovery.[9]

Spectroscopic Data
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As of the latest search, no publicly available experimental spectroscopic data (NMR, IR, Mass

Spectrometry) for 4-Fluoro-1H-indazol-6-amine has been identified. The characterization of

this compound would typically involve:

¹H NMR Spectroscopy: To determine the number and environment of protons in the

molecule.

¹³C NMR Spectroscopy: To identify the carbon framework.

¹⁹F NMR Spectroscopy: To confirm the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C-F

bonds.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways
The biological activity of 4-Fluoro-1H-indazol-6-amine has not been specifically detailed in the

available literature. However, the indazole scaffold is a well-established "privileged structure" in

medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3][5]

Derivatives of 1H-indazole-6-amine have shown promise as anticancer agents.[10] The

indazole core is a key feature in several FDA-approved kinase inhibitors, highlighting its

importance in targeting signaling pathways involved in cell proliferation and survival.[7] The

fluorine atom can enhance metabolic stability and binding affinity, while the amino group

provides a point for further modification to optimize pharmacological properties.[11]

Given the prevalence of indazole-based compounds as kinase inhibitors, it is plausible that 4-
Fluoro-1H-indazol-6-amine or its derivatives could modulate the activity of various protein

kinases involved in cancer signaling. However, without specific experimental data, any

discussion of its mechanism of action or associated signaling pathways would be speculative.

Further research is required to elucidate the specific biological targets and pharmacological

effects of this compound.

The diagram below illustrates a generalized experimental workflow for screening the biological

activity of a novel compound like 4-Fluoro-1H-indazol-6-amine.
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General Biological Screening Workflow

4-Fluoro-1H-indazol-6-amine
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Generalized Workflow for Biological Activity Screening

Conclusion
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4-Fluoro-1H-indazol-6-amine is a molecule with significant potential in drug discovery, owing

to its fluorinated indazole scaffold. While basic molecular identifiers are established, a

comprehensive understanding of its chemical and biological properties is hampered by the lack

of publicly available experimental data. Further research, including detailed synthetic protocols,

full spectroscopic characterization, and robust biological evaluation, is necessary to fully realize

the therapeutic potential of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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